![molecular formula C17H28ClNO3 B2515269 1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride CAS No. 35151-90-7](/img/structure/B2515269.png)
1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride
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Overview
Description
“1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride” is a chemical compound with the molecular formula C17H28ClNO3 . It has an average mass of 329.86 Da . This compound has diverse applications in scientific research, including drug discovery and development.
Molecular Structure Analysis
The molecular structure of this compound includes a morpholine ring, a tert-butylphenoxy group, and a propan-2-ol group . The morpholine ring provides a polar, basic nitrogen atom, the tert-butylphenoxy group contributes to the compound’s lipophilicity, and the propan-2-ol group contains a hydroxyl group, which can participate in hydrogen bonding .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm³ and a boiling point of 438.7±45.0 °C at 760 mmHg . It has a molar refractivity of 83.7±0.3 cm³ and a molar volume of 275.6±3.0 cm³ . The compound has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .Scientific Research Applications
Synthesis and Structural Analysis
- Novel Synthesis Approaches : Research has explored innovative synthetic routes for morpholine derivatives, including the use of 1-tert-butyl-2-(allyloxymethyl)aziridine, leading to compounds with potential applications in medicinal chemistry and material science (D’hooghe et al., 2006).
- Crystal Structure Insights : Studies on compounds like 2,6-Di-tert-butyl-4-(morpholinomethyl)phenol monohydrate have provided insights into the steric effects of tert-butyl groups and their influence on molecular conformation and hydrogen bonding interactions, which are crucial for designing compounds with desired physical and chemical properties (Zeng & Ren, 2008).
Chemical Reactivity and Applications
- Catalysis and Ligand Design : Research into discrete, solvent-free alkaline-earth metal cations has highlighted the role of morpholinomethylphenol derivatives in catalysis, particularly in ring-opening polymerization, which is significant for polymer science and engineering applications (Sarazin et al., 2011).
- Antibacterial Activity : Investigations into tertiary aminoalkanols hydrochlorides have revealed the antibacterial potential of morpholine derivatives, underscoring their relevance in developing new antimicrobial agents (Isakhanyan et al., 2014).
Mechanistic Studies and Material Science
- Mechanistic Insights into Chemical Reactions : The synthesis of complex morpholine-containing structures offers mechanistic insights into unusual synthesis routes and thermochromic properties, which are valuable for the development of smart materials and sensors (Komissarov et al., 1991).
Mechanism of Action
Target of Action
The primary targets of “1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride” are the Histamine H3 Receptor (H3R) and Monoamine Oxidase B (MAO B) . These targets play a crucial role in the regulation of dopamine, a neurotransmitter that is involved in several neurological processes .
Mode of Action
This compound interacts with its targets by acting as an antagonist at the H3R and an inhibitor at the MAO B . This dual action could have positive effects on dopamine regulation .
Biochemical Pathways
The compound affects the biochemical pathways related to dopamine regulation. By inhibiting MAO B, it prevents the breakdown of dopamine, thereby increasing its availability. Simultaneously, by antagonizing H3R, it can potentially enhance the release of dopamine .
Result of Action
The molecular and cellular effects of the compound’s action involve an increase in dopamine levels due to the inhibition of MAO B and antagonism of H3R . This could potentially lead to improved symptoms in conditions like Parkinson’s disease, where dopamine regulation is impaired .
properties
IUPAC Name |
1-(4-tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-17(2,3)14-4-6-16(7-5-14)21-13-15(19)12-18-8-10-20-11-9-18;/h4-7,15,19H,8-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTLPTVPAORSFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCOCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride |
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